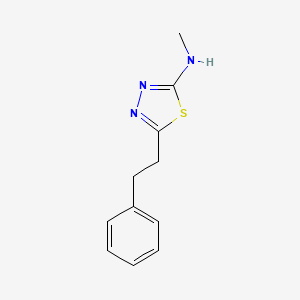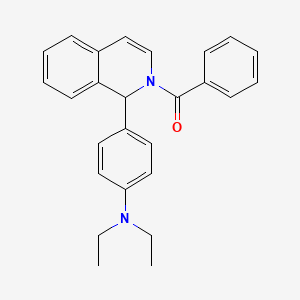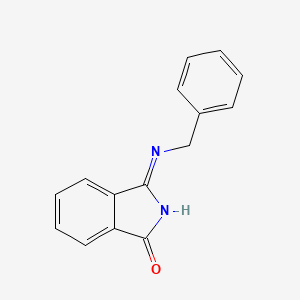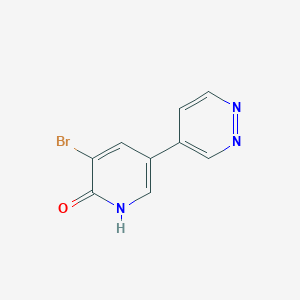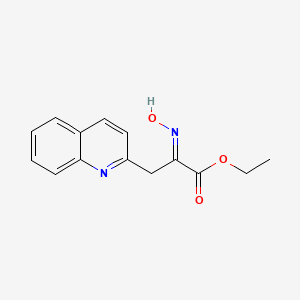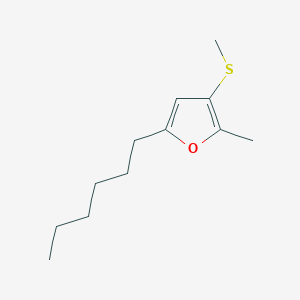![molecular formula C18H12Cl2N4 B12900534 N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine CAS No. 849199-73-1](/img/structure/B12900534.png)
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by the presence of a dichlorophenyl group and a phenyl group attached to the imidazo[1,5-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dichloroaniline with 2-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-dichlorophenyl)-5-phenylimidazo[1,2-a]pyrazin-8-amine
- N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrimidine-8-amine
- N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]quinazoline-8-amine
Uniqueness
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and selectivity towards certain molecular targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
849199-73-1 |
|---|---|
Fórmula molecular |
C18H12Cl2N4 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-7-4-8-14(20)17(13)23-18-16-9-21-11-24(16)15(10-22-18)12-5-2-1-3-6-12/h1-11H,(H,22,23) |
Clave InChI |
OUMFMWWYXCAKHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C(C3=CN=CN32)NC4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


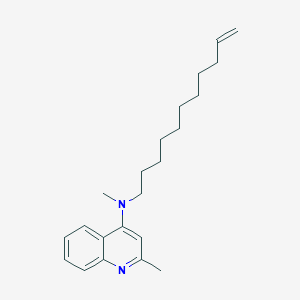
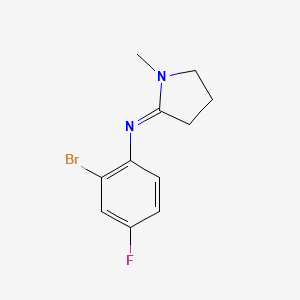

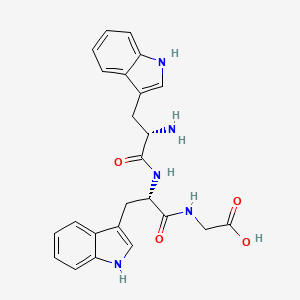
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
